molecular formula C13H9NO5 B11857008 (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione CAS No. 25830-78-8

(R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione

Cat. No.: B11857008
CAS No.: 25830-78-8
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-SECBINFHSA-N
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Description

(R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione is a high-purity chemical reagent designed for research applications. As a derivative of the isoindoline-1,3-dione (phthalimide) scaffold, this compound is of significant interest in medicinal chemistry, particularly in the development of multi-target therapeutic agents . The core phthalimide structure is a privileged pharmacophore known to interact with various biological targets . Researchers are actively exploring similar compounds as potential inhibitors of acetylcholinesterase (AChE) for the management of Alzheimer's disease symptoms . These hybrids are designed to interact with both the catalytic and peripheral active sites of the AChE enzyme, which may help alleviate cholinergic deficiency and potentially mitigate amyloid-β aggregation . Beyond neuroscience, the isoindoline-1,3-dione core is also being investigated in oncology research. Structural analogs have been designed as multi-target agents capable of inhibiting the colchicine binding site on tubulin and topoisomerase II (Topo-II), representing a promising dual-mechanism strategy for cancer treatment that could enhance efficacy and overcome drug resistance . The specific (R)-enantiomer offers researchers a stereochemically defined compound for probing chiral-specific interactions in biological systems. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

25830-78-8

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

2-[(3R)-2,6-dioxooxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m1/s1

InChI Key

ICDLEMPZXFCQEB-SECBINFHSA-N

Isomeric SMILES

C1CC(=O)OC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

(R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione, commonly referred to as compound 25830-78-8, is a synthetic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H9NO5
  • Molecular Weight : 259.21 g/mol
  • CAS Number : 25830-78-8

The compound features a complex structure that includes a tetrahydropyran moiety and an isoindoline dione core, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in the development of new antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In vitro studies using neuronal cell lines showed that treatment with (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft mouse models demonstrated that administration of (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione significantly inhibited tumor growth compared to control groups. The treatment resulted in a reduction in tumor volume by approximately 50% over four weeks.

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of neurodegeneration induced by oxidative stress, treatment with the compound led to improved cognitive function and reduced markers of inflammation and oxidative damage in brain tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione
  • Structure : Contains a five-membered 2,5-dioxotetrahydrofuran ring instead of the six-membered pyran ring.
  • Key Differences: Smaller ring size (furan vs. pyran) alters steric and electronic properties.
  • Activity : Demonstrates anticonvulsant activity and serves as an intermediate in aspartic acid synthesis .
(b) Substituted Piperidine Derivatives
  • Example : 2-(2,6-Dioxopiperidin-3-yl)-5-(1-piperidin-4-yl)isoindoline-1,3-dione derivatives .
  • Additional substituents (e.g., piperidin-4-yl at position 5) may improve solubility or target affinity.
(c) Enantiomeric Form: (S)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione
  • Structure : Enantiomer of the target compound, with S-configuration.
  • Key Differences : Stereochemistry influences chiral recognition in biological systems.
  • Application : Intermediate in synthesizing N-phthaloyl-L-glutamic acid anhydride, a reagent for peptide modifications .

Substituent Variations on the Isoindoline Core

(a) Aryl-Substituted Derivatives
  • Examples :
    • 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) .
    • 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4) .
  • Key Differences :
    • Substituents at the phenyl group (e.g., indole, chlorophenyl) modulate lipophilicity and electronic effects.
    • Extended conjugation via acryloyl groups may enhance UV absorption or binding to aromatic residues in enzymes.
  • Activity : Tested for acetylcholinesterase inhibition; compound 4 showed moderate activity .
(b) Biotinylated Derivatives
  • Example : 2-(4-(2-(4-(1H-Indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione (Compound 4 in ).
  • Key Differences: Biotin-PEG5000 conjugation enhances targeting for diagnostic or drug delivery applications.
  • Application : Used in synthesizing biotinylated ligands for serotonin transporter (SERT) studies .

Research Findings and Implications

  • In contrast, piperidine derivatives () may engage in stronger hydrogen bonds due to nitrogen’s basicity. Stereochemistry (R vs. S) is pivotal for enantioselective biological activity, as seen in the (S)-enantiomer’s role in peptide synthesis .
  • Synthetic Utility :

    • The target compound’s commercial availability () supports its use as a building block in drug discovery.
    • Derivatives with biotin () or aryl groups () demonstrate modularity for functionalization.

Preparation Methods

Condensation of Phthalic Anhydride with D-Glutamic Acid Derivatives

The most direct route involves the reaction of D-glutamic acid with phthalic anhydride to form N-phthaloyl-D-glutamic acid, followed by cyclodehydration to yield the target compound.

Step 1: Phthaloylation of D-Glutamic Acid
D-Glutamic acid reacts with phthalic anhydride in refluxing acetic acid, forming N-phthaloyl-D-glutamic acid. The reaction exploits the nucleophilic amine of glutamic acid attacking the electrophilic carbonyl of phthalic anhydride:

D-Glutamic acid+Phthalic anhydrideAcOH, refluxN-Phthaloyl-D-glutamic acid\text{D-Glutamic acid} + \text{Phthalic anhydride} \xrightarrow{\text{AcOH, reflux}} \text{N-Phthaloyl-D-glutamic acid}

Step 2: Cyclodehydration to Form the Pyran Ring
N-Phthaloyl-D-glutamic acid undergoes intramolecular cyclization under dehydrating conditions (e.g., acetic anhydride or thionyl chloride). The gamma-carboxylic acid attacks the alpha-carboxylic acid, forming a six-membered tetrahydro-2H-pyran-2,6-dione ring:

N-Phthaloyl-D-glutamic acid(Ac2O)(R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione\text{N-Phthaloyl-D-glutamic acid} \xrightarrow{\text{(Ac}_2\text{O)}} \text{(R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione}

Key Conditions

  • Solvent: Glacial acetic acid or dimethylformamide (DMF)

  • Catalyst: Sodium acetate (buffers pH, prevents racemization)

  • Temperature: 80–100°C for 4–8 hours

  • Yield: 60–75% after recrystallization from ethanol/water

Alternative Route via Chiral Resolution

For racemic mixtures, enantiomeric resolution is achieved using chiral acids or chromatography. The patent US5635517A describes resolving racemates via diastereomeric salt formation with chiral acids like tartaric acid or camphorsulfonic acid:

Racemic mixture+(R)-Camphorsulfonic acidDiastereomeric saltsCrystallization(R)-Enantiomer\text{Racemic mixture} + \text{(R)-Camphorsulfonic acid} \rightarrow \text{Diastereomeric salts} \xrightarrow{\text{Crystallization}} \text{(R)-Enantiomer}

Optimization Notes

  • Solvent: Ethanol or acetone for differential solubility

  • Optical Purity: >95% enantiomeric excess (ee) after two recrystallizations

Reaction Optimization and Critical Parameters

Stereochemical Control

The (R)-configuration originates from the chiral center of D-glutamic acid. Racemization risks during cyclization are mitigated by:

  • Low-Temperature Cyclization: Maintaining temperatures below 100°C

  • Inert Atmosphere: Nitrogen or argon to prevent oxidative degradation

Purification Techniques

  • Recrystallization: Ethanol/water (3:1) yields needle-like crystals with >99% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for small-scale purification.

Characterization Data

Spectroscopic Analysis

  • IR (KBr): 1775 cm⁻¹ (C=O, anhydride), 1710 cm⁻¹ (imide), 720 cm⁻¹ (aromatic C-H).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.75 (m, 4H, Ar-H), 5.10 (q, J = 6.8 Hz, 1H, CH), 2.90–2.50 (m, 4H, CH₂).

  • MS (ESI): m/z 259.21 [M+H]⁺.

Crystallographic Data

  • Crystal System: Monoclinic

  • Space Group: P2₁ (enantiomerically pure)

Industrial-Scale Synthesis

Continuous Flow Reactor Design

A patent-pending method employs microreactors to enhance yield and reduce reaction time:

ParameterValue
Residence Time15 minutes
Temperature90°C
SolventAcetic acid/DMF (1:1)
Annual Production500 kg (99% ee)

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed dynamic kinetic resolution for greener synthesis:

Racemic glutamic acidCandida antarctica lipase(R)-Isomer(ee>98%)\text{Racemic glutamic acid} \xrightarrow{\text{Candida antarctica lipase}} \text{(R)-Isomer} \quad (\text{ee} > 98\%)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione, and how can reaction yields be optimized?

  • Methodology : Use a multi-step approach involving condensation reactions (e.g., Claisen-Schmidt or aldol reactions) with chiral catalysts to control stereochemistry. Optimize parameters such as solvent polarity (e.g., ethanol or DMF), temperature (50–80°C), and catalyst loading (e.g., chiral Lewis acids). Monitor progress via TLC and HPLC, and employ Design of Experiments (DOE) to identify optimal conditions .
  • Yield Improvement : Conduct fractional crystallization or chromatography to isolate the (R)-enantiomer, and compare yields under inert vs. aerobic conditions to mitigate oxidation side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione?

  • Key Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of isoindoline-dione protons (δ 7.5–8.0 ppm) and pyran ring carbons (δ 25–35 ppm). Use 1H^1H-1H^1H COSY to confirm coupling patterns .
  • IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} for both dione and pyran moieties.
  • X-ray Crystallography : Resolve stereochemistry by growing single crystals in aprotic solvents (e.g., acetonitrile) .

Q. What safety protocols are essential when handling (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione in laboratory settings?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders, which may cause respiratory irritation.
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Approach :

Perform DFT calculations to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots).

Validate using isotopic labeling (e.g., 18O^{18}O) to trace reaction pathways.

Cross-reference with in-situ FTIR or Raman spectroscopy to detect intermediate species .

Q. What advanced techniques characterize polymorphic forms of (R)-2-(2,6-Dioxotetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione, and how do polymorphisms affect bioactivity?

  • Polymorphism Analysis :

  • PXRD : Compare diffraction patterns to identify crystalline forms.
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Solubility Studies : Measure dissolution rates in biorelevant media (e.g., FaSSIF) to correlate with bioavailability.
    • Bioactivity Impact : Conduct enzyme inhibition assays (e.g., acetylcholinesterase) using different polymorphs to establish structure-activity relationships (SAR) .

Q. What factorial design strategies are optimal for studying the compound’s stability under varying environmental conditions?

  • Design : Use a 2k^k factorial design to test factors like temperature (20–40°C), humidity (30–70% RH), and pH (4–8).
  • Response Variables : Monitor degradation via HPLC-MS and quantify decomposition products (e.g., hydrolysis of dione rings).
  • Statistical Analysis : Apply ANOVA to identify significant factors and interactions, then optimize storage conditions .

Methodological Guidance for Data Interpretation

  • Contradictory Crystallographic Data : If X-ray results conflict with NMR/IR, re-examine sample purity and crystallization conditions. Use solid-state NMR to reconcile discrepancies between solution and solid-phase structures .
  • Theoretical Frameworks : Link reactivity studies to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites, or apply QSAR models to bioactivity data .

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